molecular formula C17H30BNO4 B2370448 Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 2304631-77-2

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B2370448
CAS No.: 2304631-77-2
M. Wt: 323.24
InChI Key: MZSYKURYVHHEFH-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which is a type of compound that contains a boron atom. Boronic esters are commonly used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a boronic ester group attached to it. The boronic ester group consists of a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic esters are typically solid at room temperature and are stable under normal conditions. They can be sensitive to moisture and air, so they are often stored under inert conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Intermediates : This compound serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, and is produced through multi-step synthesis processes. The synthesis often starts from related compounds and includes various chemical reactions (Kong et al., 2016).
  • Crystal Structure and DFT Studies : The compound's crystal structure is often analyzed using techniques like X-ray diffraction and further investigated using density functional theory (DFT) calculations. This aids in understanding its physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals (Ye et al., 2021).

Applications in Polymer and Material Science

  • Use in Polymer Synthesis : The compound is utilized in the synthesis of polymers, where it may function as a building block. For example, it's used in the creation of water-soluble carboxylated polyfluorenes, which are relevant in applications like fluorescence quenching by proteins (Zhang, Liu, & Cao, 2008).
  • Fluorescence Applications : In the field of nanotechnology, the compound has been used to produce nanoparticles with enhanced brightness and fluorescence emission. This can be crucial for applications in bioimaging and sensing (Fischer, Baier, & Mecking, 2013).

Medicinal Chemistry

  • Intermediate for Anticancer Drugs : It's an important intermediate in the synthesis of small molecule anticancer drugs. The compound is part of the synthesis pathway for these drugs, contributing to their structure and possibly their mechanism of action (Zhang, Ye, & Xu, 2018).

Mechanism of Action

The exact mechanism of action would depend on the specific reaction the compound is involved in. In a Suzuki-Miyaura reaction, the boronic ester would undergo transmetalation with the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Boronic esters can be irritants and may be harmful if ingested or inhaled. Always follow safety guidelines when handling chemicals .

Future Directions

Boronic esters are a very active area of research, particularly in the development of new synthetic methods. This compound, with its unique structure, could potentially be used in the synthesis of new pharmaceuticals or materials .

Properties

IUPAC Name

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYKURYVHHEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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